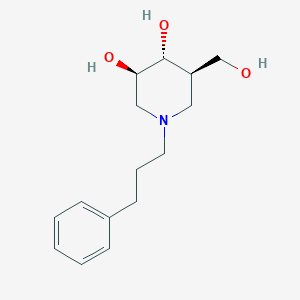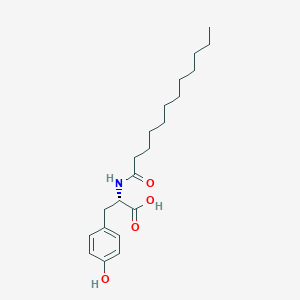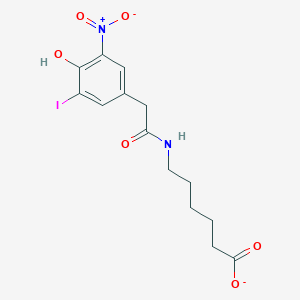
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves several steps. The synthetic route typically starts with the iodination of a phenol derivative, followed by nitration to introduce the nitro group. . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
化学反应分析
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves its interaction with specific molecular targets. It binds to proteins and enzymes, altering their activity and function. The pathways involved include the inhibition of enzyme activity and the modulation of protein-protein interactions .
相似化合物的比较
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion is unique due to its specific combination of functional groups. Similar compounds include:
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion: Lacks the iodine atom.
4-Hydroxy-5-iodo-3-nitrophenylacetyl-beta-aminocaproic acid anion: Has a different position for the amino group.
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid: The neutral form of the compound.
These similar compounds share some chemical properties but differ in their reactivity and applications due to the variations in their structures.
属性
分子式 |
C14H16IN2O6- |
|---|---|
分子量 |
435.19 g/mol |
IUPAC 名称 |
6-[[2-(4-hydroxy-3-iodo-5-nitrophenyl)acetyl]amino]hexanoate |
InChI |
InChI=1S/C14H17IN2O6/c15-10-6-9(7-11(14(10)21)17(22)23)8-12(18)16-5-3-1-2-4-13(19)20/h6-7,21H,1-5,8H2,(H,16,18)(H,19,20)/p-1 |
InChI 键 |
LKGGMBQFWIIXJM-UHFFFAOYSA-M |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)NCCCCCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


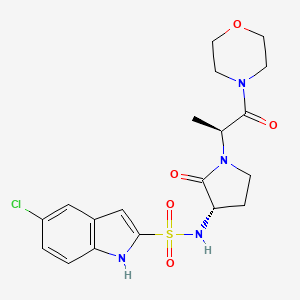

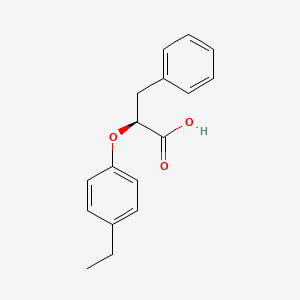
![6-chloro-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1-benzothiophene-2-sulfonamide](/img/structure/B10757246.png)
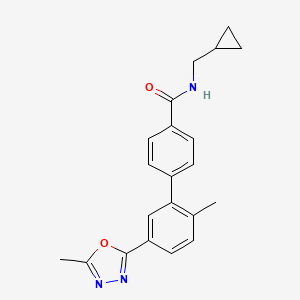
![4-({[4-(3-Methylbenzoyl)pyridin-2-Yl]amino}methyl)benzenecarboximidamide](/img/structure/B10757272.png)
![(4r,5r)-5-Amino-1-[2-(1,3-Benzodioxol-5-Yl)ethyl]-4-(2,4,5-Trifluorophenyl)piperidin-2-One](/img/structure/B10757274.png)
![N-[(1s)-2-Amino-1-Phenylethyl]-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)thiophene-2-Carboxamide](/img/structure/B10757275.png)
![O-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)ethyl] (4-Bromophenyl)thiocarbamate](/img/structure/B10757276.png)
![(2R)-2-{[4-(benzylamino)-8-(1-methylethyl)pyrazolo[1,5-a][1,3,5]triazin-2-yl]amino}butan-1-ol](/img/structure/B10757282.png)
![O-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)ethyl] (4-Iodophenyl)thiocarbamate](/img/structure/B10757285.png)
